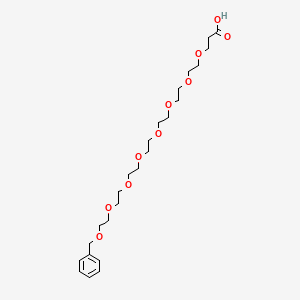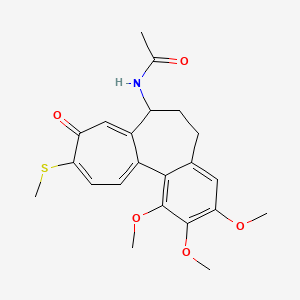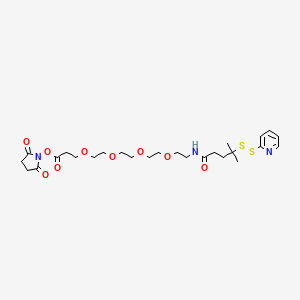
1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(2,2-双((1H-咪唑-1-基)甲基)丙烷-1,3-二基)双(1H-咪唑) 是一种复杂的有机化合物,属于咪唑衍生物类。咪唑是一种包含两个氮原子的五元杂环。该化合物以其独特的结构为特征,包括两个通过丙烷-1,3-二基连接基连接的咪唑环,连接基上带有双((1H-咪唑-1-基)甲基)基团。 咪唑衍生物以其广泛的生物学和化学性质而闻名,使其在研究和工业的各个领域都具有价值 .
准备方法
化学反应分析
科学研究应用
1,1'-(2,2-双((1H-咪唑-1-基)甲基)丙烷-1,3-二基)双(1H-咪唑) 具有多种科学研究应用,包括:
化学: 该化合物用作配位化学中的配体,用于形成金属有机框架 (MOF) 和配位聚合物。这些材料在催化、气体储存和分离过程中具有应用。
生物学: 咪唑衍生物以其生物活性而闻名,包括抗菌、抗真菌和抗癌活性。该化合物可能因其潜在的治疗应用而被研究。
医药: 该化合物可以探索其在药物开发中的潜在用途,特别是作为设计具有改进功效和安全性特征的新药物的支架。
作用机理
1,1'-(2,2-双((1H-咪唑-1-基)甲基)丙烷-1,3-二基)双(1H-咪唑) 的作用机理涉及其与分子靶标(如酶、受体和金属离子)的相互作用。化合物中的咪唑环可以与金属离子配位,形成稳定的配合物,从而可以调节金属酶的活性。 此外,该化合物可以通过氢键、π-π堆积和疏水相互作用与生物大分子相互作用,影响各种生化途径 .
作用机制
The mechanism of action of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The imidazole rings in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
相似化合物的比较
1,1'-(2,2-双((1H-咪唑-1-基)甲基)丙烷-1,3-二基)双(1H-咪唑) 可以与其他咪唑衍生物进行比较,例如:
1,2-双((1H-咪唑-1-基)甲基)苯: 该化合物具有相似的结构,但具有苯环而不是丙烷-1,3-二基连接基。由于芳香环的存在,它可能表现出不同的化学和生物学性质。
1,4-双((1H-咪唑-1-基)甲基)苯: 另一个具有苯环的类似化合物,但咪唑基团连接在 1,4 位。这种结构变化会导致反应性和配位行为的差异。
1,1'-(2,2-双((1H-咪唑-1-基)甲基)丙烷-1,3-二基)双(1H-咪唑) 的独特性在于其特定的结构,这使其能够实现多功能的配位化学和潜在的生物活性。
属性
分子式 |
C17H20N8 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-[3-imidazol-1-yl-2,2-bis(imidazol-1-ylmethyl)propyl]imidazole |
InChI |
InChI=1S/C17H20N8/c1-5-22(13-18-1)9-17(10-23-6-2-19-14-23,11-24-7-3-20-15-24)12-25-8-4-21-16-25/h1-8,13-16H,9-12H2 |
InChI 键 |
OSWWXNWCSXPFJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CC(CN2C=CN=C2)(CN3C=CN=C3)CN4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)





![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)




